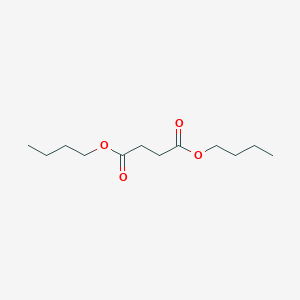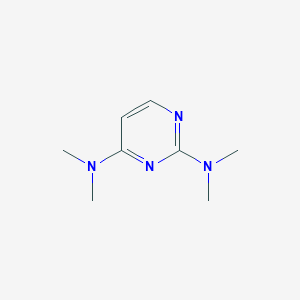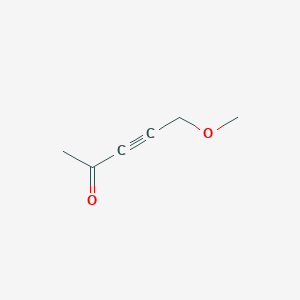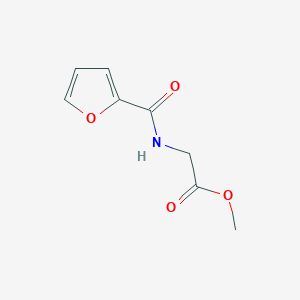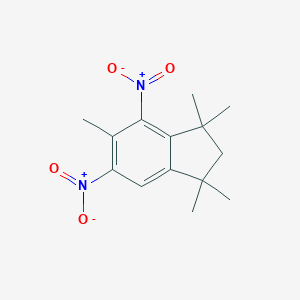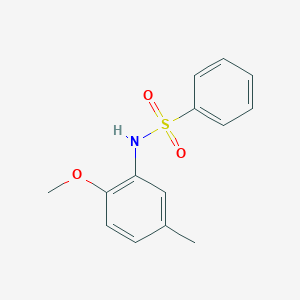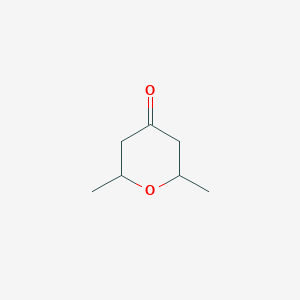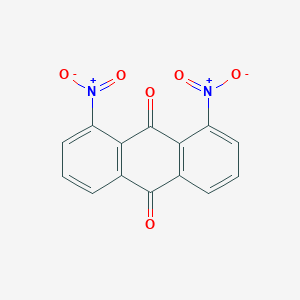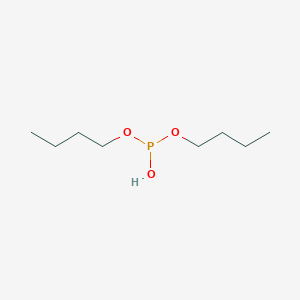
Dibutyl hydrogen phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl hydrogen phosphite (DBHP) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. It is a colorless liquid with a molecular weight of 206.17 g/mol and a boiling point of 139-141°C. DBHP is a phosphite ester that is commonly used as a reducing agent in organic synthesis, and it has also been investigated for its potential use as a flame retardant and antioxidant.
Mecanismo De Acción
The mechanism of action of Dibutyl hydrogen phosphite as a reducing agent involves the transfer of hydrogen atoms to the functional group being reduced. This results in the formation of a new bond between the hydrogen and the functional group, which leads to the reduction of the functional group. As a flame retardant, Dibutyl hydrogen phosphite works by releasing phosphorus-containing compounds when exposed to heat, which form a protective layer on the surface of the material being protected.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Dibutyl hydrogen phosphite. However, it has been shown to have low toxicity in animal studies, and it is not considered to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl hydrogen phosphite has several advantages as a reducing agent in organic synthesis. It is relatively cheap and easy to obtain, and it can be used under mild reaction conditions. However, it has some limitations as well. Dibutyl hydrogen phosphite can be difficult to handle due to its high reactivity, and it can be dangerous if not handled properly. Additionally, it is not effective for reducing certain functional groups, such as nitro groups.
Direcciones Futuras
There are several potential future directions for research on Dibutyl hydrogen phosphite. One area of interest is its use as a flame retardant for plastics and other materials. Researchers are investigating ways to improve the flame retardant properties of Dibutyl hydrogen phosphite, as well as its compatibility with different types of materials.
Another potential area of research is the use of Dibutyl hydrogen phosphite as an antioxidant for food and pharmaceutical products. Dibutyl hydrogen phosphite has been shown to be effective at preventing oxidative degradation of certain compounds, and it may have potential applications in the preservation of food and pharmaceutical products.
Overall, Dibutyl hydrogen phosphite is a versatile chemical compound with many potential applications in various fields. Further research is needed to fully understand its properties and potential uses, but it is clear that Dibutyl hydrogen phosphite has the potential to make a significant impact in many areas of science and technology.
Métodos De Síntesis
Dibutyl hydrogen phosphite can be synthesized through the reaction of dibutyl phosphite with hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the reaction can be increased by using excess hydrogen gas.
Aplicaciones Científicas De Investigación
Dibutyl hydrogen phosphite has been extensively studied for its potential use as a reducing agent in organic synthesis. It has been shown to be an effective reducing agent for a variety of functional groups, including ketones, aldehydes, and esters. Dibutyl hydrogen phosphite is also used as a flame retardant for polyurethane foams and as an antioxidant for rubber products.
Propiedades
Número CAS |
109-47-7 |
|---|---|
Nombre del producto |
Dibutyl hydrogen phosphite |
Fórmula molecular |
C8H19O3P |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
dibutyl hydrogen phosphite |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
UZEFVQBWJSFOFE-UHFFFAOYSA-N |
SMILES |
CCCCOP(O)OCCCC |
SMILES canónico |
CCCCOP(O)OCCCC |
Otros números CAS |
109-47-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



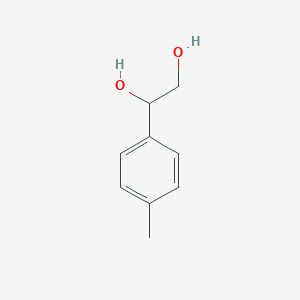
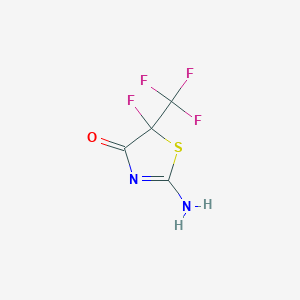
![7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane](/img/structure/B85447.png)
